3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a butoxyphenyl group, and a methylphenylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the butoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 4-methylbenzaldehyde: Finally, the carbohydrazide is condensed with 4-methylbenzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-butoxyphenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-butoxyphenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-butoxyphenyl)-N’-[(E)-(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the butoxyphenyl and methylphenylmethylidene groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-3-4-13-28-19-11-9-18(10-12-19)20-14-21(25-24-20)22(27)26-23-15-17-7-5-16(2)6-8-17/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
LEAJKSFTAAJZRA-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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